molecular formula C7H5BrN4O2 B13041609 7-Bromo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

7-Bromo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

Cat. No.: B13041609
M. Wt: 257.04 g/mol
InChI Key: XKEWUTFUDLSTEO-UHFFFAOYSA-N
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Description

7-Bromo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. The presence of bromine and methyl groups on the pyrazolopyrimidine core enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions.

    Methylation: The methyl group is introduced at the 5-position through alkylation reactions using methyl iodide or similar reagents.

    Formation of the Pyrimidine Ring: The final step involves the cyclization of the pyrazole intermediate with appropriate reagents to form the pyrimidine ring, followed by carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with additional oxygen functionalities.

    Reduction Products: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

Scientific Research Applications

7-Bromo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves the inhibition of kinase activity. The compound binds to the ATP-binding site of kinases, preventing the phosphorylation of target proteins. This inhibition disrupts the signaling pathways that regulate cell proliferation, survival, and apoptosis, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is unique due to the presence of the bromine and methyl groups, which enhance its reactivity and biological activity. The specific substitution pattern allows for selective inhibition of certain kinases, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H5BrN4O2

Molecular Weight

257.04 g/mol

IUPAC Name

7-bromo-5-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C7H5BrN4O2/c1-2-9-3-4(6(8)10-2)11-12-5(3)7(13)14/h1H3,(H,11,12)(H,13,14)

InChI Key

XKEWUTFUDLSTEO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(NN=C2C(=N1)Br)C(=O)O

Origin of Product

United States

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